molecular formula C16H10F3NO2 B2407760 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile CAS No. 136562-78-2

3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile

Cat. No. B2407760
CAS RN: 136562-78-2
M. Wt: 305.256
InChI Key: QIENNEURWOSKMG-UHFFFAOYSA-N
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Description

“3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile” is a chemical compound with the molecular formula C16H10F3NO2 . Its CAS number is 27328-86-5 .


Molecular Structure Analysis

The molecular weight of this compound is 213.16 . The InChI code for this compound is 1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2 .

Scientific Research Applications

Spectroelectrochemical Applications

3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile and its derivatives have been studied for their electrochemical and spectroelectrochemical properties. In one study, novel peripherally tetra-substituted phthalocyanines carrying 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were synthesized. These compounds were characterized by various spectroscopic techniques and showed potential in electrochemical technologies due to their electron transfer properties (Kamiloğlu et al., 2018).

Molecular Structure and Reaction Studies

The compound has been involved in studies focusing on molecular structure and reaction mechanisms. For instance, a study on the reaction of (HBpz3)ReO(Ph)(OTf) with oxygen atom donors demonstrated phenyl-to-oxo migration in a rhenium(VII) dioxo complex, which is a significant finding in understanding the reaction mechanisms of these complexes (Brown & Mayer, 1996).

Synthesis of Heterocyclic Compounds

Research has also been conducted on the synthesis of heterocyclic compounds using derivatives of this compound. A study described the reaction of 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivative with various nitrogen nucleophiles, leading to the formation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives (Dawood et al., 2004).

Catalytic Applications

This compound and its derivatives have been explored for their catalytic activity. A study on new soluble peripherally tetra-substituted Co(II), Fe(II) phthalocyanines showed their utility as catalysts in the oxidation of cyclohexene, highlighting their potential in catalysis (Saka et al., 2013).

Photochemical Behavior

There has been interest in the photochemical behavior of compounds containing this compound. A study synthesized cyclic and high-polymeric phosphazenes bearing 4-(1-oxo-1-phenyl-2-propen-3-yl)phenoxy(4-oxychalcone) side groups to study their photochemical properties (Allcock & Cameron, 1994).

Nonlinear Optical Applications

The compound has been used in the synthesis of star-shaped, nonlinear optical molecular glass, which is a second-order nonlinear optical active compound. This study highlighted its potential in the field of optical materials (Cho et al., 2008).

Synthesis of Fluorinated Polyimides

Research involving the synthesis of highly fluorinated polyimides using multifluoromethyl-substituted aromatic diamines, including derivatives of this compound, has shown promising results in creating materials with excellent thermal stability, mechanical properties, and optical transparency (Tao et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxo-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)12-2-1-3-14(10-12)22-13-6-4-11(5-7-13)15(21)8-9-20/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIENNEURWOSKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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